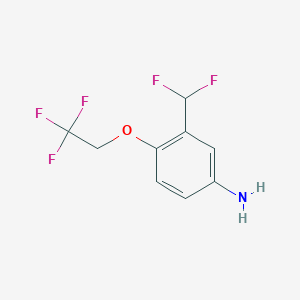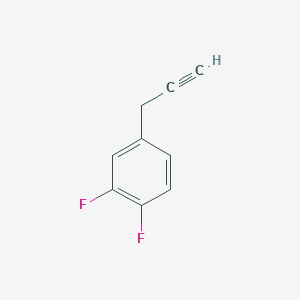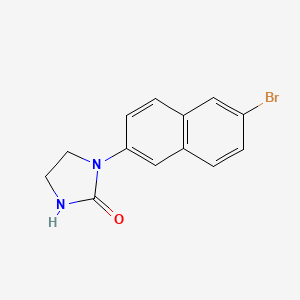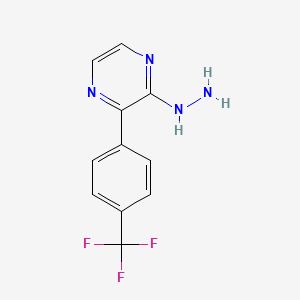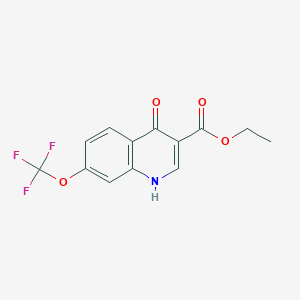
3,3,5-Trimethylcyclohexyl formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,5-Trimethylcyclohexyl formate: is an organic compound with the molecular formula C10H18O2 . It is a formate ester derived from 3,3,5-trimethylcyclohexanol and formic acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,3,5-Trimethylcyclohexyl formate can be synthesized through the esterification of 3,3,5-trimethylcyclohexanol with formic acid. The reaction typically involves heating the alcohol and acid in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3,5-Trimethylcyclohexyl formate undergoes various chemical reactions, including:
Hydrolysis: When treated with water or aqueous acids, it hydrolyzes back to 3,3,5-trimethylcyclohexanol and formic acid.
Reduction: It can be reduced to 3,3,5-trimethylcyclohexanol using reducing agents like lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate can oxidize it to corresponding carboxylic acids.
Common Reagents and Conditions:
Hydrolysis: Water or dilute acids at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed:
Hydrolysis: 3,3,5-Trimethylcyclohexanol and formic acid.
Reduction: 3,3,5-Trimethylcyclohexanol.
Oxidation: Corresponding carboxylic acids.
Applications De Recherche Scientifique
Chemistry: 3,3,5-Trimethylcyclohexyl formate is used as an intermediate in organic synthesis, particularly in the preparation of other esters and alcohols. It serves as a building block for more complex molecules in synthetic chemistry.
Biology and Medicine: In biological research, this compound can be used as a model ester to study esterification and hydrolysis reactions
Industry: Industrially, this compound is utilized in the manufacture of fragrances and flavorings due to its pleasant odor. It is also employed in the production of polymers and resins, where it acts as a plasticizer or solvent .
Mécanisme D'action
The mechanism of action of 3,3,5-trimethylcyclohexyl formate primarily involves its hydrolysis to 3,3,5-trimethylcyclohexanol and formic acid. The ester bond is cleaved by water or enzymes, releasing the alcohol and acid. This process is catalyzed by esterases in biological systems, which facilitate the breakdown of ester compounds.
Comparaison Avec Des Composés Similaires
3,3,5-Trimethylcyclohexanol: The parent alcohol from which the ester is derived.
3,3,5-Trimethylcyclohexyl methacrylate: Another ester with similar structural features but different functional groups.
Cyclohexanol: A simpler alcohol with a similar cyclohexane ring structure.
Uniqueness: 3,3,5-Trimethylcyclohexyl formate is unique due to its specific ester functional group and the presence of three methyl groups on the cyclohexane ring. This structural arrangement imparts distinct chemical properties, such as its reactivity and solubility, making it valuable in various applications .
Propriétés
Numéro CAS |
24442-68-0 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
(3,3,5-trimethylcyclohexyl) formate |
InChI |
InChI=1S/C10H18O2/c1-8-4-9(12-7-11)6-10(2,3)5-8/h7-9H,4-6H2,1-3H3 |
Clé InChI |
MTZUWXFUKUHVMV-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CC(C1)(C)C)OC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2'-Imino-2'H-dispiro[cyclopentane-1,3'-imidazo[1,5-a]imidazole-7',1''-cyclopentan]-5'(6'H)-one](/img/structure/B12081993.png)

![3-(2,3-Dihydrobenzo[B]Furan-5-Yl)-1H-Pyrazole](/img/structure/B12082001.png)
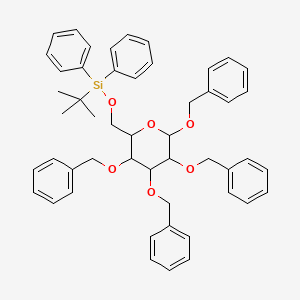
![3-{1-[(Benzyloxy)carbonyl]azetidin-3-yl}propanoic acid](/img/structure/B12082019.png)
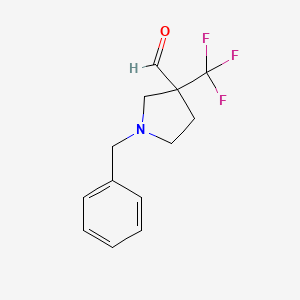
![3,4,5-Trihydroxy-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B12082027.png)
![5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B12082029.png)
